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molecular formula C15H11F3N2O5 B028465 Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 103772-12-9

Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B028465
M. Wt: 356.25 g/mol
InChI Key: PRNXYRWUZSNSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04822801

Procedure details

A solution of 6.8 g (22 mmoles) of 2-nitro-3,4,5,6-tetrafluoro-β-oxobenzenepropanoic acid, ethyl ester, 4.9 g (33 mmoles) of triethylorthoformate and 50 ml of acetic anhydride was heated at reflux for two hours. The solvent was removed in vacuo and then in high vacuo at 80° C. for 1.5 hours. The residue was dissolved in 25 ml of t-butanol and treated with 1.43 g (25 mmoles) of cyclopropylamine. The mixture was heated at 45° C. for four hours, cooled to room temperature and treated dropwise with a solution of 2.47 g (25 mmoles) of potassium t-butoxide in 25 ml of t-butanol. The reaction was heated at 60° C. for six hours and the solvent was removed in vacuo. The residue was dissolved in chloroform, washed with water, dried (MgSO4), and evaporated in vacuo. The residue was chromatographed over silica gel eluting with chloroform/ethyl acetate (80/20) to give 1.9 g of the title compound as an oil which was used without further purification.
Name
2-nitro-3,4,5,6-tetrafluoro-β-oxobenzenepropanoic acid, ethyl ester
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
2.47 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([F:10])=[C:8]([F:11])[C:7]([F:12])=[C:6](F)[C:5]=1[C:14](=[O:21])[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])([O-:3])=[O:2].[CH2:22](OC(OCC)OCC)C.C(OC(=O)C)(=O)C.[CH:39]1([NH2:42])[CH2:41][CH2:40]1.CC(C)([O-])C.[K+]>C(O)(C)(C)C>[CH:39]1([N:42]2[C:6]3[C:5](=[C:4]([N+:1]([O-:3])=[O:2])[C:9]([F:10])=[C:8]([F:11])[C:7]=3[F:12])[C:14](=[O:21])[C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:22]2)[CH2:41][CH2:40]1 |f:4.5|

Inputs

Step One
Name
2-nitro-3,4,5,6-tetrafluoro-β-oxobenzenepropanoic acid, ethyl ester
Quantity
6.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=C(C(=C1F)F)F)F)C(CC(=O)OCC)=O
Name
Quantity
4.9 g
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
1.43 g
Type
reactant
Smiles
C1(CC1)N
Step Three
Name
Quantity
2.47 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 25 ml of t-butanol
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated at 60° C. for six hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel eluting with chloroform/ethyl acetate (80/20)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(CC1)N1C=C(C(C2=C(C(=C(C(=C12)F)F)F)[N+](=O)[O-])=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 24.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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